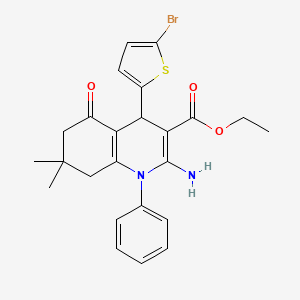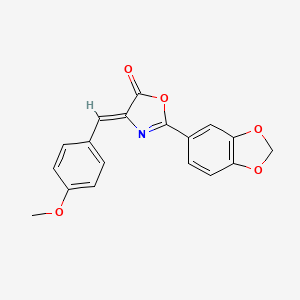![molecular formula C20H18N2O2 B11541997 N'-[(E)-(3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11541997.png)
N'-[(E)-(3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group and a naphthalenyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N’-[(E)-(3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-methoxyphenyl)methylidene]-2-(4-methylphenyl)acetohydrazide
- N’-[(E)-(3-methoxyphenyl)methylidene]-2-(4-phenyl)acetohydrazide
- N’-[(E)-(3-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)acetohydrazide
Uniqueness
N’-[(E)-(3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to the presence of both methoxyphenyl and naphthalenyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H18N2O2/c1-24-18-10-4-6-15(12-18)14-21-22-20(23)13-17-9-5-8-16-7-2-3-11-19(16)17/h2-12,14H,13H2,1H3,(H,22,23)/b21-14+ |
InChI Key |
YGUGAKSXNAOFJK-KGENOOAVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541930.png)
![Methyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11541937.png)

![3-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11541948.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide](/img/structure/B11541955.png)

![N'-[(Z)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11541961.png)
![2-(2,5-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541968.png)
![(2E)-3-imino-2-[(2-methoxyphenyl)hydrazono]-3-morpholin-4-ylpropanenitrile](/img/structure/B11541976.png)
![(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11541977.png)


![Methyl {[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11541994.png)
![N-(4-fluorophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11542001.png)
